molecular formula C6H11N3O5 B1265858 6-Azido-6-deoxy-D-glucose CAS No. 20847-05-6

6-Azido-6-deoxy-D-glucose

Cat. No.: B1265858
CAS No.: 20847-05-6
M. Wt: 205.17 g/mol
InChI Key: HEYJIJWKSGKYTQ-JGWLITMVSA-N
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Description

6-Azido-6-deoxy-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth position is replaced by an azido group. This compound is known for its applications in bioorthogonal chemistry, particularly in the visualization of protein-specific glycation in living cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-6-deoxy-D-glucose typically involves the substitution of the hydroxyl group at the sixth position of D-glucose with an azido group. This can be achieved through a multi-step process starting from D-glucose, involving protection, activation, azide introduction, and deprotection steps. Another method involves the use of 6-azidohexyl nitrate and sodium hydroxide in a chemoenzymatic reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Azido-6-deoxy-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Copper catalysts or strain-promoted conditions are commonly used.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Major Products

Scientific Research Applications

Mechanism of Action

6-Azido-6-deoxy-D-glucose enters cells through glucose transporters and is metabolized by cellular enzymes similarly to glucose. It can be incorporated into glycans, mimicking natural glycosylation processes. The azide group remains unreactive towards endogenous biomolecules, allowing for selective labeling via bioorthogonal reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-2-deoxy-D-glucose
  • 6-Azido-6-deoxy-D-galactose
  • 1-Azido-1-deoxy-β-D-glucopyranoside
  • 1-Azido-1-deoxy-β-D-galactopyranoside
  • 2-Deoxy-D-glucose

Uniqueness

6-Azido-6-deoxy-D-glucose is unique due to its specific substitution at the sixth position, which allows it to be used in bioorthogonal chemistry for the selective labeling of glycoconjugates. This makes it particularly valuable in the study of protein-specific glycation and other glycosylation processes .

Properties

IUPAC Name

(2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJIJWKSGKYTQ-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943099
Record name 6-Azido-6-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20847-05-6
Record name 6-Azido-6-deoxy-D-glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020847056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azido-6-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azido-6-deoxy-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AZIDO-6-DEOXY-D-GLUCOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657MVC6EQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Azido-6-deoxy-D-glucose
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Reactant of Route 6
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Customer
Q & A

Q1: How does the azido group in 6-azido-6-deoxy-D-glucose enable its use in bioconjugation and what are the implications for studying glycation?

A: The azido group in this compound serves as a bioorthogonal handle, allowing for selective reactions with alkynes via click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) []. This characteristic makes this compound a valuable tool for bioconjugation.

Q2: Can this compound be utilized in the synthesis of more complex carbohydrates and what are the advantages of such an approach?

A: Yes, this compound serves as a valuable precursor for synthesizing modified oligosaccharides and polysaccharides []. It can be enzymatically incorporated into larger structures using glycosyltransferases or glycosynthases, offering regio- and stereoselectivity [].

Q3: How does the substitution of the hydroxyl group with an azido group at the C-6 position of glucose influence its interaction with cellobiose phosphorylase?

A: Research indicates that cellobiose phosphorylase tolerates the replacement of the hydroxyl group with an azido group at the C-6 position of glucose []. This enzyme can utilize this compound as a substrate in its reverse reaction, forming a heterodisaccharide with glucose-1-phosphate.

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